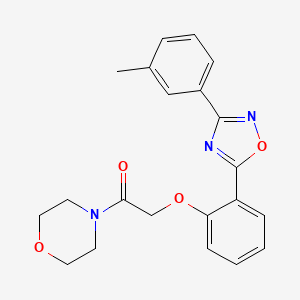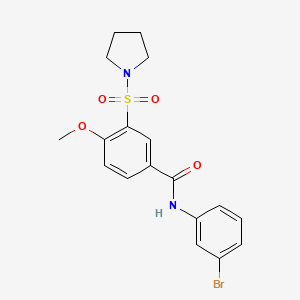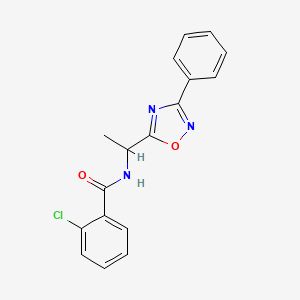
2-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a synthetic organic compound that has been widely studied for its potential applications in various fields of research. The compound is also known as CPOEB and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, it is believed that the compound exerts its biological effects by binding to specific targets in cells and tissues. The compound may also interfere with various cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to exhibit cytotoxic effects on various cancer cell lines. In addition, the compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its potential to exhibit antibacterial, antifungal, and antitumor activities. The compound may also be useful as a fluorescent probe for detecting metal ions in biological systems. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One potential direction is to further study the compound's mechanism of action and its potential use as a therapeutic agent for various diseases. Another direction is to explore the compound's potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand the compound's toxicity and potential side effects.
Synthesemethoden
The synthesis of 2-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-phenyl-1,2,4-oxadiazole-5-amine in the presence of a base such as triethylamine. The resulting compound is then treated with ethylene oxide to form the final product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its potential applications in various fields of research. The compound has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11(19-16(22)13-9-5-6-10-14(13)18)17-20-15(21-23-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBHAUYKWVNNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7696531.png)
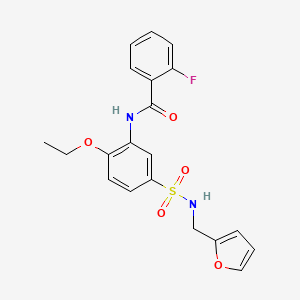
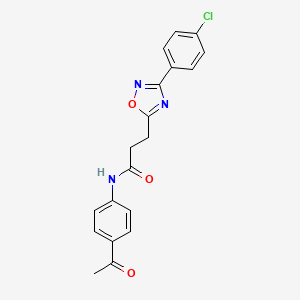
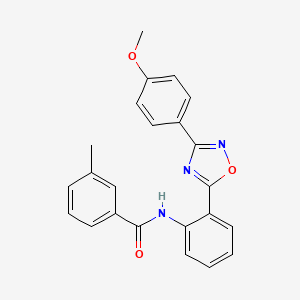
![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)

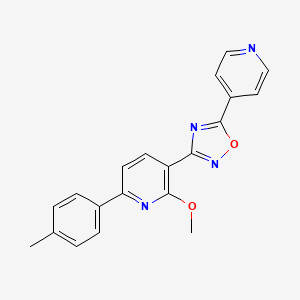

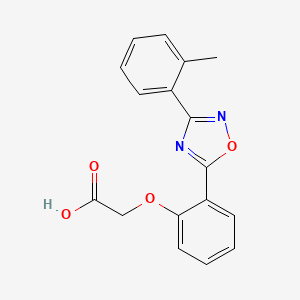
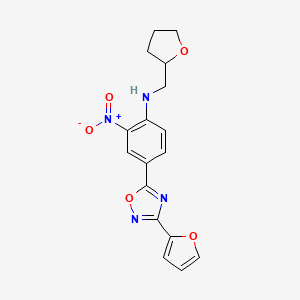
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)
